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Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol-d4

Cat. No.: B2512375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpiperidin-4-ol-d4. Due to the limited availability of direct experimental data for the

deuterated compound, this guide presents the known spectroscopic data for the non-

deuterated analogue, 1-Methylpiperidin-4-ol, and provides expert predictions for the

corresponding deuterated compound's spectra. This approach allows for a thorough

understanding of the expected spectroscopic characteristics of 1-Methylpiperidin-4-ol-d4,

which is crucial for its identification and characterization in research and development settings.

Data Presentation
The following tables summarize the key spectroscopic data for 1-Methylpiperidin-4-ol and the

predicted data for its deuterated analogue, 1-Methylpiperidin-4-ol-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Compound
Chemical Shift (δ)

ppm
Multiplicity Assignment

1-Methylpiperidin-4-ol ~3.7 m CH-OH

~2.8 m Axial CH₂ (α to N)

~2.2 s N-CH₃

~2.1 m
Equatorial CH₂ (α to

N)

~1.8 m Axial CH₂ (β to N)

~1.6 m
Equatorial CH₂ (β to

N)

1-Methylpiperidin-4-ol-

d4
~3.7 s (broad) CH-OH

(Predicted) ~2.2 s N-CH₃

Signals for deuterated

positions
Absent C-D

Note: In the d4 analogue, the protons at positions 2, 2, 6, and 6 are replaced by deuterium.

This results in the disappearance of the corresponding signals in the ¹H NMR spectrum. The

multiplicity of the remaining CH-OH proton would simplify, likely to a broad singlet, due to the

absence of adjacent protons.

¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

1-Methylpiperidin-4-ol ~67.5 C4 (CH-OH)

~55.0 C2, C6 (CH₂-N)

~46.0 N-CH₃

~34.5 C3, C5 (CH₂)

1-Methylpiperidin-4-ol-d4 ~67.5 C4 (CH-OH)

(Predicted)
~54.5 (broadened, lower

intensity)
C2, C6 (CD₂-N)

~46.0 N-CH₃

~34.5 C3, C5 (CH₂)

Note: In the ¹³C NMR spectrum of the d4 analogue, the signals for the deuterated carbons (C2

and C6) would likely appear as broadened multiplets with significantly lower intensity due to the

coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE)

enhancement from the attached protons.

Mass Spectrometry (MS)
Compound Molecular Formula Molecular Weight Key m/z Fragments

1-Methylpiperidin-4-ol C₆H₁₃NO 115.17 g/mol
115 (M+), 98, 71, 58,

42

1-Methylpiperidin-4-ol-

d4
C₆H₉D₄NO 119.20 g/mol

119 (M+), 100, 73, 60,

44

Note: The molecular ion peak (M+) for the d4 analogue is expected to be shifted by +4 m/z

units compared to the non-deuterated compound. The fragmentation pattern is expected to be

similar, with corresponding shifts in the m/z values of fragments containing the deuterium

labels.

Infrared (IR) Spectroscopy
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Compound Vibrational Frequency (cm⁻¹) Assignment

1-Methylpiperidin-4-ol ~3300 (broad) O-H stretch

~2930, 2850 C-H stretch (aliphatic)

~1450 C-H bend

~1070 C-O stretch

1-Methylpiperidin-4-ol-d4 ~3300 (broad) O-H stretch

(Predicted) ~2930, 2850 C-H stretch (aliphatic)

~2200-2100 C-D stretch

~1450 C-H bend

~1070 C-O stretch

Note: The most significant change in the IR spectrum of the d4 analogue will be the

appearance of C-D stretching vibrations, typically in the 2200-2100 cm⁻¹ region. The O-H, C-H,

and C-O stretching and bending vibrations are expected to remain largely unchanged.

Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of 1-
Methylpiperidin-4-ol-d4.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the

solubility of the compound and the desired spectral resolution.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: Approximately 10-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

ESI-MS:

Ionization Mode: Positive ion mode is typically used for amines.

Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-200).

EI-MS (GC-MS):

Gas Chromatography: If using GC-MS, select a suitable GC column (e.g., a non-polar

column) and temperature program to achieve good separation.

Ionization Energy: Standard 70 eV.
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Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry KBr

powder and press it into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and

place it in a liquid cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

Background Correction: A background spectrum of the empty sample holder (or the pure

solvent) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1-Methylpiperidin-4-ol-d4.
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Caption: General workflow for spectroscopic analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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